molecular formula C13H11N3 B1624113 3-(1H-Benzo[d]imidazol-1-yl)aniline CAS No. 220495-45-4

3-(1H-Benzo[d]imidazol-1-yl)aniline

Katalognummer B1624113
CAS-Nummer: 220495-45-4
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: WRFBYSCAYDYAEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Benzo[d]imidazol-1-yl)aniline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is also known as BIA and has been found to have potential applications in various scientific research areas.

Wirkmechanismus

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)aniline is not fully understood. However, it has been proposed that BIA may exert its effects by binding to specific receptors in cells and modulating signaling pathways. For example, in cancer cells, BIA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurology, BIA has been found to modulate the activity of the protein kinase Cdk5, which is involved in neuronal development and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-Benzo[d]imidazol-1-yl)aniline are diverse and depend on the specific research area of interest. In cancer research, BIA has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. BIA has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neurology, BIA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. BIA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, BIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

3-(1H-Benzo[d]imidazol-1-yl)aniline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. BIA has also been shown to have low toxicity and high selectivity for specific cellular targets, which makes it a promising candidate for drug development. However, there are also limitations to using BIA in lab experiments. For example, the mechanism of action of BIA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the optimal dosage and administration of BIA may vary depending on the specific research area of interest.

Zukünftige Richtungen

There are several future directions for research on 3-(1H-Benzo[d]imidazol-1-yl)aniline. One area of interest is the development of BIA-based drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of interest is the further elucidation of the mechanism of action of BIA, which may lead to the discovery of new cellular targets and signaling pathways. Additionally, the development of new synthesis methods and analogs of BIA may lead to the discovery of compounds with improved efficacy and selectivity. Overall, 3-(1H-Benzo[d]imidazol-1-yl)aniline is a promising compound for scientific research and drug development, and further research is needed to fully understand its potential applications.

Wissenschaftliche Forschungsanwendungen

3-(1H-Benzo[d]imidazol-1-yl)aniline has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BIA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, BIA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBYSCAYDYAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416158
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Benzo[d]imidazol-1-yl)aniline

CAS RN

220495-45-4
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reduction of 1-(3-nitrophenyl)benzimidazole (prepared by the method of M. A. Khan and J. B. Polya, J. Chem. Soc. (C), 1970:85-91) with Raney nickel as for Example 8, followed by chromatography on silica gel, eluting with EtOAc, gave Example 3 (71%), mp (EtOAc/hexane) 93-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(1H-Benzo[d]imidazol-1-yl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.